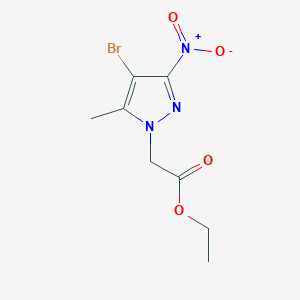![molecular formula C24H16F3N5O3S B395476 5-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B395476.png)
5-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring, a benzothienyl group, and a pyrazolopyrimidine core
Preparation Methods
The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzodioxole and benzothienyl intermediates, followed by their coupling with the pyrazolopyrimidine core. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Compared to other similar compounds, 5-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one: Known for its use in organic synthesis and as a precursor for other complex molecules.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Utilized in the synthesis of various organic compounds and materials.
3-(1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)acrylonitrile: Employed in the development of new chemical entities with potential biological activity.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C24H16F3N5O3S |
|---|---|
Molecular Weight |
511.5g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H16F3N5O3S/c25-24(26,27)20-8-15(12-5-6-17-18(7-12)35-11-34-17)29-21-9-16(31-32(20)21)22(33)30-23-14(10-28)13-3-1-2-4-19(13)36-23/h5-9H,1-4,11H2,(H,30,33) |
InChI Key |
VUSXCWIZFFHDDH-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC6=C(C=C5)OCO6)C(F)(F)F)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC6=C(C=C5)OCO6)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-{[4-(METHYLSULFANYL)PHENYL]SULFONYL}PIPERAZINO)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE](/img/structure/B395393.png)
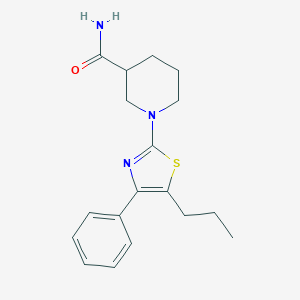
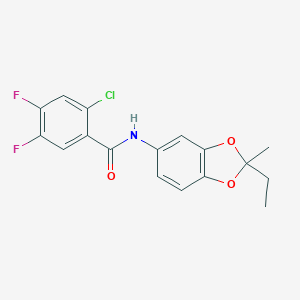
![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B395397.png)
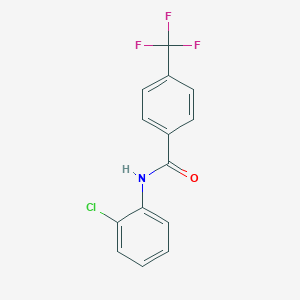
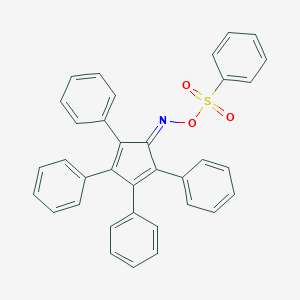
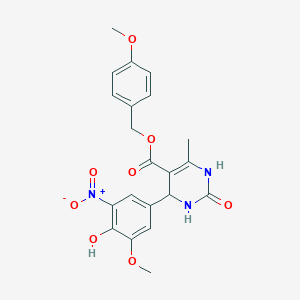
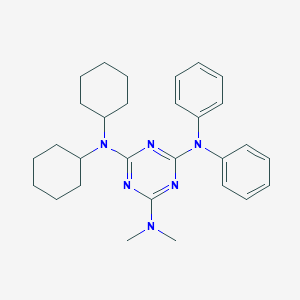
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B395415.png)
![4,6-bis[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B395417.png)
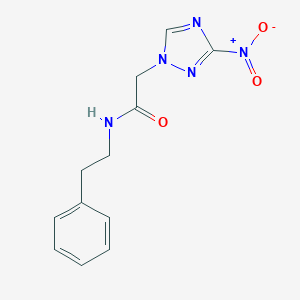
![Diethyl 5-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B395419.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B395420.png)
